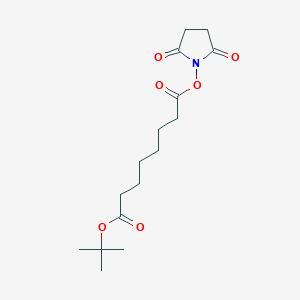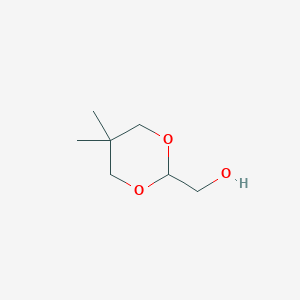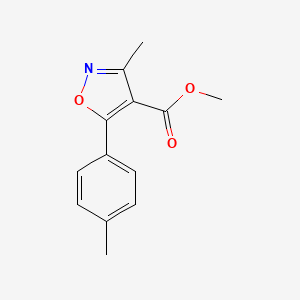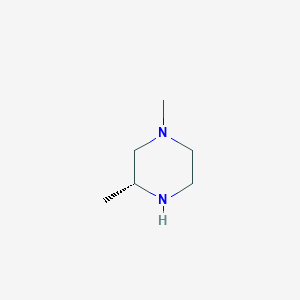![molecular formula C18H26N4O6S B1398181 2,5-二氧代吡咯烷-1-基 4-(5-((3aS,4S,6aR)-2-氧代六氢-1H-噻吩[3,4-d]咪唑-4-基)戊酰胺基)丁酸酯 CAS No. 258289-54-2](/img/structure/B1398181.png)
2,5-二氧代吡咯烷-1-基 4-(5-((3aS,4S,6aR)-2-氧代六氢-1H-噻吩[3,4-d]咪唑-4-基)戊酰胺基)丁酸酯
描述
The compound “2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate” is a chemical compound . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringO=C1NC2CSC (CCCCC (=O)ON3C (=O)CCC3=O)C2N1 . The isomeric SMILES string is C1CC (=O)N (C1=O)OC (=O)CCCC [C@H]2 [C@@H]3 [C@H] (CS2)NC (=O)N3 . The InChI string is InChI=1S/C14H19N3O5S/c18-10-5-6-11 (19)17 (10)22-12 (20)4-2-1-3-9-13-8 (7-23-9)15-14 (21)16-13/h8-9,13H,1-7H2, (H2,15,16,21)/t8-,9-,13-/m0/s1 .
科学研究应用
生物素连接子合成和生物传感器开发
报道了一种新方法,涉及通过正交保护基团延伸策略合成生物素预功能化连接子。该方法能够一步制备新的生物传感器探针,简化了生物传感器开发的过程。合成的化合物 4(4(4(5((3S, 4S, 6R)-2-氧代六氢-1H-噻吩[3,4]咪唑-4-基)戊酰胺基)丁酰胺基)丁酰胺基)丁酸 (5),以 40% 的总收率分五个线性步骤实现,表明了生物传感器探针创建领域的重要进展 (Banasik, 2017)。
手性配位聚合物
该化合物在手性一维和二维银(I)-生物素配位聚合物的开发中发挥了重要作用。这些聚合物具有独特的结构特性和在材料科学中的潜在应用。受不同阴离子和戊酸侧链构象影响的各种配位环境,导致手性网络的形成,在光电、催化和药物递送中具有潜在应用 (Altaf & Stoeckli-Evans, 2013)。
作用机制
Target of Action
Similar compounds, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
It is known that similar compounds can react with specific antibodies to modify lysine residues . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in protein structure or function.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
生化分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate plays a crucial role in biochemical reactions, particularly as a protein crosslinker. It interacts with monoclonal antibodies, such as anti-horseradish peroxidase IgG, by modifying lysine residues . This interaction is essential for various biochemical assays and research applications.
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate on cellular processes are profound. It has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures by increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate levels . Additionally, it suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate exerts its effects through inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant properties and its role in pain models. The compound also shows high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate change over time. It has been observed to maintain high metabolic stability and negligible hepatotoxicity over extended periods . The compound’s stability and degradation are critical for its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate vary with different dosages in animal models. At higher doses, it has shown potent protection in animal seizure models, such as the maximal electroshock test and the psychomotor 6 Hz seizure model . It is essential to monitor for any toxic or adverse effects at high doses.
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, including CYP3A4, CYP2D6, and CYP2C9 . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its biochemical functions.
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are critical for its role in various biochemical processes.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c23-13(5-2-1-4-12-17-11(10-29-12)20-18(27)21-17)19-9-3-6-16(26)28-22-14(24)7-8-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUWQYKZFQMST-PRXAMGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)

